![molecular formula C18H14O7 B131129 9-O-Methyl-4-hydroxyboeravinone B CAS No. 333798-10-0](/img/structure/B131129.png)
9-O-Methyl-4-hydroxyboeravinone B
Overview
Description
9-O-Methyl-4-hydroxyboeravinone B is a compound isolated from the herbs of Mirabilis jalapa . It has a molecular formula of C18H14O7 and a molecular weight of 342.3 g/mol . It is a type of flavonoid and is a promising candidate for cancer therapy .
Molecular Structure Analysis
The molecule contains a total of 42 bonds, including 28 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 1 aromatic ketone, 1 hydroxyl group, 2 aromatic hydroxyls, and 3 aromatic ethers .Physical And Chemical Properties Analysis
9-O-Methyl-4-hydroxyboeravinone B is a powder . It has a density of 1.6±0.1 g/cm3, a boiling point of 672.9±55.0 °C at 760 mmHg, and a flash point of 251.8±25.0 °C .Scientific Research Applications
Antitumor Activity
MHBB exhibits promising antitumor effects. In a study, it was isolated from Mirabilis himalaica roots and demonstrated cytotoxicity against human cancer cells, including A549 and HeLa cells . Further investigations revealed that MHBB:
Metabolic Disorders
MHBB’s bioactivity could extend to metabolic disorders. Preliminary evidence suggests that rotenoids may influence glucose metabolism and lipid homeostasis.
Future Directions
properties
IUPAC Name |
4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-7-10(23-2)6-11-13(14(7)20)15(21)12-8-4-3-5-9(19)16(8)25-18(22)17(12)24-11/h3-6,18-20,22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLOGFXLFFWJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC=C4O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-O-Methyl-4-hydroxyboeravinone B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the presence of 9-O-Methyl-4-hydroxyboeravinone B in Mirabilis jalapa?
A1: 9-O-Methyl-4-hydroxyboeravinone B was identified as one of several rotenoids isolated from the roots of the Mirabilis jalapa plant. [] This research focused on characterizing the chemical structure of this compound alongside other rotenoids using techniques like HR-EI-MS, IR, UV, and NMR. []
Q2: Does 9-O-Methyl-4-hydroxyboeravinone B exhibit any biological activity?
A2: While the provided research [] doesn't delve into specific biological activities of 9-O-Methyl-4-hydroxyboeravinone B, it does highlight that another compound isolated in the same study, 1,2,3,4-tetrahydro-1-methylisoquinoline-7,8-diol, exhibited a 48% inhibition against HIV-1 reverse transcriptase at a concentration of 210 µg/ml. [] It's important to note that this information doesn't directly translate to the activity of 9-O-Methyl-4-hydroxyboeravinone B. Further research would be needed to determine its bioactivity and potential applications.
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